Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound’s IUPAC name, ethyl 2-amino-5-(trifluoromethyl)-1,3-dihydroindene-2-carboxylate hydrochloride , reflects its core indene scaffold substituted with amino, trifluoromethyl, and ethyl carboxylate groups, followed by a hydrochloride counterion. The indene ring system comprises a bicyclic framework with two fused six-membered aromatic rings, where the carboxylate and amino groups occupy adjacent positions on the central carbon (C2).
The trifluoromethyl (-CF₃) substituent at the C5 position introduces strong electron-withdrawing effects, which influence the compound’s reactivity and solubility. The hydrochloride salt form enhances stability, a common feature in pharmaceutical intermediates.
Structural representations :
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number 1272758-27-6 , which serves as the primary identifier in chemical databases and regulatory documents. Additional identifiers include:
| Identifier Type | Value |
|---|---|
| PubChem CID | 71741686 |
| ChemSpider ID | 259951 |
| Synonymous Names | CS-0199940; ETHYL 2-AMINO-5-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDENE-2-CARBOXYLATE HCL |
These identifiers ensure unambiguous referencing across academic literature and chemical catalogs.
Molecular Formula and Exact Mass Analysis
The molecular formula C₁₃H₁₅ClF₃NO₂ accounts for the indene backbone, functional groups, and hydrochloride counterion. A detailed mass analysis follows:
| Component | Contribution |
|---|---|
| Carbon (C₁₃) | 13 × 12.01 = 156.13 g/mol |
| Hydrogen (H₁₅) | 15 × 1.008 = 15.12 g/mol |
| Chlorine (Cl) | 35.45 g/mol |
| Fluorine (F₃) | 3 × 19.00 = 57.00 g/mol |
| Nitrogen (N) | 14.01 g/mol |
| Oxygen (O₂) | 2 × 16.00 = 32.00 g/mol |
| Exact Mass | 156.13 + 15.12 + 35.45 + 57.00 + 14.01 + 32.00 = 309.71 g/mol |
The calculated exact mass (309.71 g/mol) matches the experimentally derived molecular weight. Isotopic distribution patterns show prominent peaks at m/z 309 (M⁺) and 311 (M+2) due to chlorine’s natural abundance.
Properties
CAS No. |
1272758-27-6 |
|---|---|
Molecular Formula |
C13H15ClF3NO2 |
Molecular Weight |
309.71 g/mol |
IUPAC Name |
ethyl 2-amino-5-(trifluoromethyl)-1,3-dihydroindene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14F3NO2.ClH/c1-2-19-11(18)12(17)6-8-3-4-10(13(14,15)16)5-9(8)7-12;/h3-5H,2,6-7,17H2,1H3;1H |
InChI Key |
FUCKCMVGIIHRJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves multi-step organic synthesis starting from readily available aromatic precursors. The key synthetic strategy focuses on the introduction of the trifluoromethyl group onto an indene-based scaffold bearing an amino and ester functionality.
Step 1: Preparation of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate
This intermediate is synthesized via established methods involving cyclization and esterification reactions of appropriate aromatic ketones or aldehydes.Step 2: Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent is introduced on the aromatic ring, typically at the 5-position, by reaction with trifluoromethylated aromatic compounds or via electrophilic trifluoromethylation reagents. This step often requires:- Use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the substrate.
- Polar aprotic solvents like dimethylformamide (DMF) to enhance nucleophilicity and solubility.
- Controlled temperature conditions to optimize yield and selectivity.
Step 3: Formation of the Hydrochloride Salt
The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, improving the compound’s stability and solubility.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amino-ester intermediate synthesis | Cyclization agents, esterification reagents | Formation of indene core with ester and amino groups |
| Trifluoromethylation | Strong base (NaH, KOtBu), DMF solvent, trifluoromethyl source | Introduction of trifluoromethyl group at aromatic ring |
| Salt formation | HCl gas or aqueous HCl | Formation of hydrochloride salt for improved solubility |
Industrial Production Considerations
Industrial synthesis of this compound emphasizes:
- Optimization of yield and purity through continuous flow reactors, allowing precise control of reaction parameters.
- Advanced purification techniques such as recrystallization and chromatographic methods to isolate the hydrochloride salt with high purity.
- Scalability by using cost-effective reagents and solvents, and minimizing hazardous byproducts.
Chemical Reaction Analysis
This compound can undergo various chemical transformations, which are important both for its synthesis and derivatization:
| Reaction Type | Common Reagents | Typical Products | Notes |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Ketones, carboxylic acids | Used to modify or functionalize the indene ring or side chains |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Amines, alcohols | Reduction of ester or amide groups |
| Nucleophilic Substitution | Sodium hydride (NaH), alkyl halides | Derivatives with substituted trifluoromethyl group | Enables structural diversification |
Research Findings and Applications
The compound’s unique structure combining an indene ring and trifluoromethyl group confers significant biological activity, including enzyme inhibition and receptor modulation, making it a valuable scaffold in medicinal chemistry research. It is investigated for potential therapeutic applications such as anticancer and antiviral agents.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Aromatic ketones/aldehydes, trifluoromethylated aromatics |
| Key Steps | Amino-ester intermediate synthesis, trifluoromethylation, salt formation |
| Reaction Conditions | Strong bases (NaH, KOtBu), DMF solvent, controlled temperature |
| Purification Methods | Recrystallization, chromatography |
| Industrial Techniques | Continuous flow reactors, scalable synthesis |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogs
The compound shares a core structure with several derivatives, differing primarily in substituents at the 4-, 5-, or 7-positions of the indene ring. Key analogs include:
Substituent Effects on Properties
- Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects, increasing resistance to oxidative metabolism. This enhances bioavailability in drug candidates but may reduce aqueous solubility .
- Halogens (-Br, -Cl) : Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. Bromine’s larger atomic radius may sterically hinder reactivity compared to chlorine .
- Positional isomerism (4- vs. 5-F) alters steric and electronic profiles .
Research Findings and Challenges
- Synthesis : While specific protocols for the trifluoromethylated compound are unclear, highlights sodium hydride-mediated reactions in THF as a viable route for analogous indene derivatives.
- Stability : Hydrochloride salts of these compounds generally exhibit good crystallinity, aiding purification (e.g., via column chromatography in ).
- Commercial Limitations : Many analogs, including the trifluoromethylated compound, are discontinued or available only in small quantities, complicating large-scale studies .
Biological Activity
Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a synthetic compound with a unique structure that incorporates an indene ring, an amino group, and a trifluoromethyl moiety. This compound has garnered attention due to its potential biological activities, which may include enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClF3NO2 |
| Molecular Weight | 309.71 g/mol |
| IUPAC Name | Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydroindene-1-carboxylate; hydrochloride |
| CAS Number | 1272758-27-6 |
| InChI Key | BAVFGSKACIQFSV-UHFFFAOYSA-N |
The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Binding : The compound can bind to cell surface receptors, affecting cellular signaling pathways that regulate growth and differentiation.
Research Findings
Recent studies have highlighted the compound's potential as a therapeutic agent. For instance:
- Discoidin Domain Receptor 1 (DDR1) Inhibition : A related compound demonstrated significant inhibition of DDR1 with a K_d value of 5.9 nM and an IC50 of 14.9 nM, suggesting potential applications in cancer therapy by inhibiting collagen-induced signaling pathways .
- Anti-Cancer Properties : In vitro studies indicated that derivatives of this compound could suppress colony formation in pancreatic cancer cells and exhibit promising efficacy in vivo using mouse models .
- Antimicrobial Activity : Compounds similar to this compound have shown antibacterial and anti-inflammatory activities, indicating a broad spectrum of biological effects .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study on DDR1 Inhibitors : A study focused on synthesizing new selective DDR1 inhibitors revealed that modifications to the indene structure can enhance binding affinity and specificity for DDR1, showing promise for treating fibrosis and cancer .
- Antitumor Activity : Another investigation into indane derivatives found that certain modifications led to increased cytotoxicity against various cancer cell lines, suggesting that similar modifications could enhance the activity of this compound .
Q & A
Q. What steps mitigate batch-to-batch variability in synthetic yields for scaled-up reactions?
- Methodology :
- Use statistical design of experiments (DoE) to identify critical factors (e.g., reagent purity, mixing efficiency).
- Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Optimize crystallization conditions (e.g., anti-solvent addition rate) to ensure consistent particle size and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
